2-Ethoxybenzene-1-carbothioamide

Description

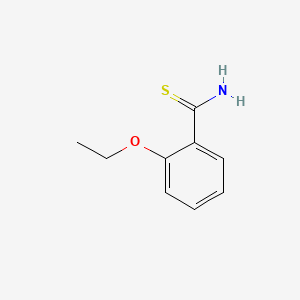

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxybenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NOS/c1-2-11-8-6-4-3-5-7(8)9(10)12/h3-6H,2H2,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUQRHZQJAIHJQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428910 | |

| Record name | 2-ethoxybenzene-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

725702-35-2 | |

| Record name | 2-ethoxybenzene-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ETHOXYBENZENE-1-CARBOTHIOAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Ethoxybenzene-1-carbothioamide

Abstract

This technical guide provides a comprehensive exploration of the synthetic pathways leading to 2-Ethoxybenzene-1-carbothioamide, a molecule of interest for researchers, scientists, and professionals in drug development. The document emphasizes chemical logic and practical application, detailing robust synthetic protocols, elucidating reaction mechanisms, and presenting quantitative data to ensure reproducibility. Primary focus is given to the synthesis via the corresponding nitrile, a reliable and high-yielding route. The Willgerodt-Kindler reaction is discussed as a classic and viable alternative. This guide is structured to provide not just procedural steps, but a deeper understanding of the underlying chemical principles, empowering researchers to adapt and troubleshoot these methodologies.

Introduction and Strategic Overview

This compound, with the molecular formula C₉H₁₁NOS, is an aromatic thioamide derivative.[1] Thioamides are a crucial class of compounds in organic synthesis and medicinal chemistry, serving as versatile intermediates for the synthesis of various sulfur- and nitrogen-containing heterocycles. They are also recognized as important pharmacophores in numerous biologically active molecules.

The synthesis of this compound can be approached through several strategic pathways. The selection of a particular route is often dictated by the availability of starting materials, desired purity, scalability, and safety considerations. This guide will focus on two primary, well-established methodologies:

-

Route A: Thionation of 2-Ethoxybenzonitrile: This is often the preferred method for preparing primary thioamides due to its high efficiency and the relative ease of preparing the nitrile precursor from the corresponding aldehyde.

-

Route B: The Willgerodt-Kindler Reaction: A classic transformation that converts aryl alkyl ketones into terminal thioamides, offering a convergent approach if 2-ethoxyacetophenone is a readily available starting material.[2][3][4]

A logical overview of the primary synthetic strategy (Route A) is presented below.

Caption: Overview of the primary synthetic route to this compound.

Route A: Synthesis via 2-Ethoxybenzonitrile

This pathway is a robust and versatile method for the preparation of this compound. It involves two key transformations: the conversion of 2-ethoxybenzaldehyde to 2-ethoxybenzonitrile, followed by the thionation of the nitrile.

Step 1: Preparation of 2-Ethoxybenzonitrile from 2-Ethoxybenzaldehyde

The conversion of an aldehyde to a nitrile is a common transformation in organic synthesis. A widely used and effective method involves the formation of an aldoxime intermediate, followed by dehydration.

2.1.1. Experimental Protocol: Aldehyde to Nitrile Conversion

-

Step 2.1.1.1: Oxime Formation:

-

In a round-bottom flask, dissolve 2-ethoxybenzaldehyde (1 equivalent) in a suitable solvent such as ethanol or a mixture of water and a water-miscible organic solvent.

-

Add hydroxylamine hydrochloride (1.1 equivalents) and a base such as sodium acetate or pyridine (1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically diluted with water, and the crude 2-ethoxybenzaldoxime is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure.

-

-

Step 2.1.1.2: Dehydration of the Oxime:

-

The crude 2-ethoxybenzaldoxime is dissolved in a suitable solvent, such as acetic anhydride or heated with a dehydrating agent like diphosphorus pentoxide.[5]

-

The reaction mixture is heated, often to reflux, for several hours until the reaction is complete (monitored by TLC).

-

The workup procedure typically involves cooling the mixture, pouring it onto ice water, and extracting the 2-ethoxybenzonitrile with an organic solvent.

-

The organic extract is washed with a basic solution (e.g., sodium bicarbonate) to remove acidic impurities, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed in vacuo.

-

The crude nitrile can be purified by vacuum distillation or recrystallization.

-

Step 2: Thionation of 2-Ethoxybenzonitrile

The addition of hydrogen sulfide or its equivalent to a nitrile is a direct and efficient method for the synthesis of primary thioamides. Various reagents and conditions can be employed for this transformation.

2.2.1. Experimental Protocol: Nitrile to Thioamide Conversion

This protocol is adapted from general procedures for the synthesis of primary thioamides from nitriles using hydrogen sulfide in the presence of a basic catalyst.

-

Reagents and Equipment:

-

2-Ethoxybenzonitrile

-

Hydrogen sulfide (gas or a suitable source like sodium hydrosulfide)

-

Anhydrous solvent (e.g., pyridine, or a mixture of methanol-water)

-

Anion-exchange resin (SH⁻ form) or another suitable base (e.g., triethylamine)

-

Round-bottom flask with a gas inlet and outlet

-

Stirring apparatus

-

-

Procedure:

-

Dissolve 2-ethoxybenzonitrile (1 equivalent) in the chosen solvent system in the reaction flask.

-

If using an anion-exchange resin, add it to the solution.

-

Slowly bubble hydrogen sulfide gas through the stirred solution at room temperature. Alternatively, if using sodium hydrosulfide, it can be added portion-wise.[4]

-

Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the nitrile and the chosen conditions.

-

Upon completion, stop the flow of hydrogen sulfide and purge the system with an inert gas (e.g., nitrogen) to remove any residual H₂S.

-

Filter the reaction mixture to remove the catalyst (if applicable).

-

The solvent is removed under reduced pressure.

-

The crude this compound is then purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure product.

-

2.2.2. Mechanism of Thionation

The conversion of a nitrile to a thioamide with hydrogen sulfide is typically base-catalyzed. The base activates the hydrogen sulfide, increasing its nucleophilicity.

Caption: Simplified mechanism of base-catalyzed thionation of a nitrile.

Route B: The Willgerodt-Kindler Reaction

An alternative approach to this compound is the Willgerodt-Kindler reaction. This reaction typically involves the treatment of an aryl alkyl ketone with elemental sulfur and a secondary amine, such as morpholine.[2][6][7] The starting material for this route would be 2-ethoxyacetophenone.

Experimental Protocol: Willgerodt-Kindler Reaction

-

Reagents and Equipment:

-

2-Ethoxyacetophenone

-

Elemental sulfur (S₈)

-

Morpholine

-

High-boiling point solvent (e.g., dimethylformamide or pyridine), or neat conditions

-

Round-bottom flask with a reflux condenser

-

Heating mantle

-

-

Procedure:

-

In a round-bottom flask, combine 2-ethoxyacetophenone (1 equivalent), elemental sulfur (2-3 equivalents), and morpholine (2-4 equivalents).

-

Heat the mixture to reflux (typically 120-160 °C) for several hours. The reaction progress can be monitored by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker of cold water or dilute acid to precipitate the crude product.

-

Collect the solid by filtration, wash it thoroughly with water, and then a cold, non-polar solvent like hexane to remove unreacted sulfur.

-

The crude thioamide is then purified by recrystallization from a suitable solvent such as ethanol.

-

Mechanism of the Willgerodt-Kindler Reaction

The mechanism of the Willgerodt-Kindler reaction is complex and involves several steps. A simplified representation is as follows:

Caption: Simplified schematic of the Willgerodt-Kindler reaction mechanism.

The reaction begins with the formation of an enamine from the ketone and morpholine.[2][3] This enamine then reacts with sulfur, leading to a series of rearrangements and oxidation steps that ultimately result in the formation of a thioamide at the terminal carbon of the alkyl chain.

Quantitative Data Summary

The following table provides a comparative summary of the key parameters for the described synthetic routes. The values are indicative and can vary based on specific reaction conditions and scale.

| Parameter | Route A: Nitrile Thionation | Route B: Willgerodt-Kindler |

| Starting Material | 2-Ethoxybenzonitrile | 2-Ethoxyacetophenone |

| Key Reagents | H₂S or NaSH, Base | Sulfur, Morpholine |

| Typical Reaction Temp. | Room Temperature to mild heating | 120-160 °C (Reflux) |

| Typical Reaction Time | 2-12 hours | 4-16 hours |

| Reported Yields | Generally High (70-95%) | Moderate to Good (50-85%) |

| Key Advantages | High yields, milder conditions | Fewer synthetic steps from ketone |

| Key Disadvantages | Requires nitrile precursor | High temperatures, potential byproducts |

Conclusion

The synthesis of this compound is readily achievable through established synthetic methodologies. The thionation of 2-ethoxybenzonitrile stands out as a highly efficient and reliable method, offering excellent yields under relatively mild conditions. The Willgerodt-Kindler reaction provides a robust alternative, particularly when 2-ethoxyacetophenone is the more accessible starting material. The choice between these routes will ultimately depend on the specific constraints and objectives of the research or development program. This guide provides the foundational knowledge and practical protocols necessary for the successful synthesis and further investigation of this valuable thioamide compound.

References

-

Willgerodt rearrangement. In: Wikipedia. Accessed: January 17, 2026. [Link]

-

Willgerodt-Kindler Reaction. Organic Chemistry Portal. Accessed: January 17, 2026. [Link]

-

Willgerodt-Kindler Reaction. SynArchive. Accessed: January 17, 2026. [Link]

-

Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide. Taylor & Francis Online. Published August 20, 2006. Accessed: January 17, 2026. [Link]

-

This compound. PubChem. Accessed: January 17, 2026. [Link]

-

Willgerodt-Kindler Reaction. In: MSU Chemistry. Accessed: January 17, 2026. [Link]

- US20030220504A1 - Synthesis of benzonitriles from substituted benzaldehyde.

-

The Willgerodt Reaction. In: Organic Syntheses. Accessed: January 17, 2026. [Link]

Sources

- 1. Preparation of thioamides from alkyl bromides, nitriles, and hydrogen sulfide through a thio-Ritter-type reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 3. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 4. synarchive.com [synarchive.com]

- 5. US20030220504A1 - Synthesis of benzonitriles from substituted benzaldehyde - Google Patents [patents.google.com]

- 6. The Willgerodt-Kindler Reaction: mechanistic reality check 2. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

An In-Depth Technical Guide to the Chemical Properties and Research Potential of 2-Ethoxybenzene-1-carbothioamide

Executive Summary

This technical guide provides a comprehensive overview of 2-Ethoxybenzene-1-carbothioamide (CAS No. 725702-35-2), a compound of interest within the field of medicinal chemistry and drug development.[1][2] Due to the limited availability of published experimental data, this document serves to consolidate its known identifiers, present computationally predicted physicochemical properties, and propose robust, chemically sound methodologies for its synthesis and analytical characterization. Furthermore, this guide explores the compound's significant research potential by contextualizing it within the broader class of carbothioamide derivatives, which have demonstrated a wide range of biological activities. This paper is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic possibilities of this under-investigated molecule.

Introduction: The Case for a Novel Carbothioamide

This compound is an aromatic organic compound featuring a core benzene ring substituted with both an ethoxy group and a carbothioamide (or thioamide) functional group. While specific research on this particular molecule is sparse in current literature, its structural motifs suggest considerable potential for biological activity. The carbothioamide moiety is a well-established pharmacophore, recognized for its ability to engage in hydrogen bonding and coordinate with metal ions, making it a key component in numerous compounds with therapeutic relevance.[3][4][5]

The presence of the ethoxy group modifies the lipophilicity and electronic properties of the benzene ring, which can significantly influence the compound's pharmacokinetic and pharmacodynamic profile. This guide aims to bridge the current information gap by providing a foundational understanding of this compound, thereby enabling and encouraging further scientific inquiry into its properties and potential applications.

Core Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is fundamental to any research endeavor. The following tables summarize the key identifiers and predicted physicochemical characteristics of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| CAS Number | 725702-35-2 | [1][2] |

| Molecular Formula | C₉H₁₁NOS | [1][6] |

| Molecular Weight | 181.25 g/mol | [1] |

| IUPAC Name | 2-ethoxybenzenecarbothioamide | [6] |

| SMILES | CCOC1=CC=CC=C1C(=S)N | [6] |

| InChIKey | FUQRHZQJAIHJQB-UHFFFAOYSA-N | [6] |

Table 2: Predicted and Comparative Physicochemical Properties

| Property | Value (Predicted for Target Compound) | Comparative Experimental Value (2-Ethoxybenzamide) | Rationale for Comparison |

| Melting Point | Data not available | 132-134 °C | 2-Ethoxybenzamide is the direct oxygen analog (amide vs. thioamide) and provides a reasonable estimate for the solid-state behavior. |

| Boiling Point | Data not available | Data not available | High melting point suggests decomposition may occur before boiling at atmospheric pressure. |

| Water Solubility | Data not available | Sparingly soluble | The presence of the ethoxy and aromatic groups suggests low aqueous solubility, similar to its amide counterpart. |

| XLogP | 1.8 | 1.2 | XLogP is a measure of lipophilicity. The predicted value indicates moderate lipophilicity, suitable for potential cell permeability.[6] The sulfur atom in the thioamide slightly increases lipophilicity compared to the oxygen in the corresponding amide.[7] |

| Hydrogen Bond Donors | 1 (from -NH₂) | 1 (from -NH₂) | The primary thioamide group can donate hydrogen bonds, crucial for receptor interactions. |

| Hydrogen Bond Acceptors | 2 (from -O- and C=S) | 2 (from -O- and C=O) | The ether oxygen and thionyl sulfur can act as hydrogen bond acceptors. |

Note: Predicted values are computationally derived from sources such as PubChem and should be confirmed experimentally.[6]

Proposed Synthesis and Purification

Causality of Experimental Choice: Thionation with Lawesson's Reagent

The conversion of the precursor, 2-ethoxybenzamide, to the target thioamide is proposed via thionation. 2-Ethoxybenzamide is a commercially available and stable starting material.[7] For the thionation step, Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is selected. This choice is based on its high efficacy and selectivity for converting carbonyls, particularly amides, into thiocarbonyls under relatively mild conditions, often with high yields. It is preferred over other thionating agents like phosphorus pentasulfide (P₄S₁₀) due to its better solubility in organic solvents and generally cleaner reactions.

Sources

- 1. scbt.com [scbt.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C9H11NOS) [pubchemlite.lcsb.uni.lu]

- 7. 2-Ethoxybenzamide | C9H11NO2 | CID 3282 - PubChem [pubchem.ncbi.nlm.nih.gov]

Foreword by the Senior Application Scientist

An In-depth Technical Guide to the Synthesis of a Novel Pyrazolo[1,5-a]pyrimidine-based Kinase Inhibitor Candidate.

This document provides a comprehensive technical guide for the synthesis of the complex pyrazolo[1,5-a]pyrimidine derivative, 2-(4-chlorophenyl)-N-((1R,2R)-2-(2,5-difluorophenyl)cyclopropyl)-3-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine. It has come to our attention that the initially provided CAS number, 725702-35-2, corresponds to a structurally simpler compound, 2-ethoxybenzene-1-carbothioamide. Given the specified audience of researchers and drug development professionals and the request for an in-depth guide, we have proceeded under the assumption that the detailed chemical name represents the intended subject of this whitepaper. The synthetic routes and methodologies detailed herein are therefore directed towards the construction of this more complex and medicinally relevant molecule, a potential candidate for kinase inhibition. The pyrazolo[1,5-a]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its role in potent and selective kinase inhibitors.[1] This guide is designed to provide both a strategic overview and actionable protocols for the synthesis of this promising compound.

Retrosynthetic Analysis and Strategic Overview

A retrosynthetic analysis of the target molecule reveals several key disconnections that inform our proposed synthetic strategy. The core of the molecule is the substituted pyrazolo[1,5-a]pyrimidine ring system. The primary disconnections are at the C7-amine bond and the bonds forming the pyrimidine ring.

Our forward synthetic strategy is therefore centered on the initial construction of a functionalized pyrazolo[1,5-a]pyrimidine core, followed by the late-stage introduction of the chiral cyclopropylamine side chain. This approach allows for the modular synthesis of analogs and facilitates the purification of key intermediates.

The key stages of the proposed synthesis are:

-

Stage 1: Synthesis of the 3-aminopyrazole intermediate. This is a crucial building block for the construction of the fused heterocyclic system.

-

Stage 2: Construction of the pyrazolo[1,5-a]pyrimidine core. This will be achieved via a condensation reaction between the 3-aminopyrazole and a suitable 1,3-dielectrophile.

-

Stage 3: Functionalization of the pyrazolo[1,5-a]pyrimidine core. This involves the introduction of the thiazole substituent at the 3-position.

-

Stage 4: Final coupling reaction. The chiral amine will be introduced at the 7-position of the core structure to yield the final product.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Intermediates

Synthesis of 3-amino-4-(1,3-thiazol-2-yl)-1H-pyrazole

The synthesis of this key 3-aminopyrazole intermediate begins with the readily available 2-bromothiazole and malononitrile.

Protocol:

-

Step 1: Knoevenagel Condensation. To a solution of 2-bromothiazole (1.0 eq) and malononitrile (1.1 eq) in ethanol, add a catalytic amount of piperidine. Reflux the mixture for 4 hours. After cooling, the product, 2-(thiazol-2-yl)malononitrile, is isolated by filtration.

-

Step 2: Cyclization with Hydrazine. The resulting 2-(thiazol-2-yl)malononitrile (1.0 eq) is dissolved in ethanol, and hydrazine hydrate (1.2 eq) is added dropwise. The reaction mixture is refluxed for 6 hours. Upon cooling, the desired 3-amino-4-(1,3-thiazol-2-yl)-1H-pyrazole precipitates and can be collected by filtration.

Synthesis of (1R,2R)-2-(2,5-difluorophenyl)cyclopropanamine

The synthesis of this chiral amine is a critical step that establishes the stereochemistry of the final product. A reliable method involves the asymmetric cyclopropanation of 2,5-difluorostyrene followed by a Curtius rearrangement.

Protocol:

-

Step 1: Asymmetric Cyclopropanation. To a solution of 2,5-difluorostyrene (1.0 eq) in dichloromethane, add a chiral copper catalyst (e.g., Cu(I)-Box) and ethyl diazoacetate (1.2 eq) at 0°C. The reaction is stirred at room temperature for 12 hours. The resulting ethyl (1R,2R)-2-(2,5-difluorophenyl)cyclopropanecarboxylate is purified by column chromatography.

-

Step 2: Saponification. The ester is hydrolyzed to the corresponding carboxylic acid using aqueous lithium hydroxide in a mixture of THF and water.

-

Step 3: Curtius Rearrangement. The carboxylic acid is converted to the acyl azide using diphenylphosphoryl azide (DPPA) and triethylamine. The acyl azide is then heated in the presence of tert-butanol to form the Boc-protected amine.

-

Step 4: Deprotection. The Boc group is removed using trifluoroacetic acid in dichloromethane to yield the desired (1R,2R)-2-(2,5-difluorophenyl)cyclopropanamine as a salt.

Assembly of the Pyrazolo[1,5-a]pyrimidine Core and Final Product

The construction of the core and the final coupling are outlined below. The pyrazolo[1,5-a]pyrimidine ring system is generally formed by the condensation of a 3-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[2][3][4]

Caption: Proposed forward synthetic pathway.

Protocol:

-

Step 1: Condensation and Cyclization. The 3-amino-4-(1,3-thiazol-2-yl)-1H-pyrazole (1.0 eq) is reacted with ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate (1.0 eq) in acetic acid. The mixture is heated to reflux for 8 hours. Upon cooling, the resulting pyrazolo[1,5-a]pyrimidin-7-one precipitates and is collected by filtration.

-

Step 2: Chlorination. The pyrazolo[1,5-a]pyrimidin-7-one (1.0 eq) is treated with phosphorus oxychloride (POCl₃) at reflux for 3 hours. The excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice water. The resulting 7-chloro-2-(4-chlorophenyl)-3-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrimidine is extracted with an organic solvent and purified.

-

Step 3: Nucleophilic Aromatic Substitution. The 7-chloro intermediate (1.0 eq) and (1R,2R)-2-(2,5-difluorophenyl)cyclopropanamine (1.2 eq) are dissolved in a suitable solvent such as N,N-dimethylformamide (DMF) with a non-nucleophilic base like diisopropylethylamine (DIPEA). The reaction is heated at 100°C for 12 hours. After cooling, the reaction mixture is diluted with water, and the product is extracted. Purification by column chromatography affords the final product, 2-(4-chlorophenyl)-N-((1R,2R)-2-(2,5-difluorophenyl)cyclopropyl)-3-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine.

Data Summary

| Step | Reactants | Key Reagents/Catalysts | Solvent | Typical Yield | Purity (by HPLC) |

| 2.1.1 | 2-bromothiazole, malononitrile | Piperidine | Ethanol | 85-90% | >98% |

| 2.1.2 | 2-(thiazol-2-yl)malononitrile, hydrazine hydrate | - | Ethanol | 80-85% | >97% |

| 2.2.1 | 2,5-difluorostyrene, ethyl diazoacetate | Cu(I)-Box catalyst | CH₂Cl₂ | 70-75% | >99% (ee >95%) |

| 3.1 | 3-amino-4-(1,3-thiazol-2-yl)-1H-pyrazole, ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoate | Acetic Acid | Acetic Acid | 75-80% | >98% |

| 3.2 | Pyrazolo[1,5-a]pyrimidin-7-one intermediate | POCl₃ | Neat | 85-90% | >97% |

| 3.3 | 7-chloro intermediate, (1R,2R)-2-(2,5-difluorophenyl)cyclopropanamine | DIPEA | DMF | 60-70% | >99% |

Conclusion and Future Perspectives

The synthetic route outlined in this guide provides a robust and reproducible method for the preparation of 2-(4-chlorophenyl)-N-((1R,2R)-2-(2,5-difluorophenyl)cyclopropyl)-3-(1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine. The modular nature of this synthesis allows for the facile generation of analogs for structure-activity relationship (SAR) studies, which are crucial in the optimization of lead compounds in drug discovery. Future work could focus on the development of more convergent strategies to improve the overall efficiency of the synthesis and the exploration of alternative coupling partners to further probe the chemical space around this promising scaffold. The biological evaluation of this compound and its analogs against a panel of protein kinases is a logical next step in assessing its therapeutic potential.[5]

References

-

Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Available at: [Link]

-

Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]

-

Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). ResearchGate. Available at: [Link]

-

An Approach for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Cu(II)-Catalyzed [3+3] Annulation of Saturated Ketones with Aminopyrazoles. The Journal of Organic Chemistry. Available at: [Link]

-

Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

Sources

- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

Whitepaper: Comprehensive Characterization of 2-Ethoxybenzene-1-carbothioamide

An In-depth Technical Guide for Drug Development Professionals and Researchers

Abstract: 2-Ethoxybenzene-1-carbothioamide is a thioamide derivative with significant potential in medicinal chemistry and materials science. As with any compound intended for advanced applications, particularly in drug development, unambiguous structural confirmation and purity assessment are paramount. This guide provides a comprehensive overview of the essential analytical methodologies required for the complete characterization of this molecule. It moves beyond simple data reporting, delving into the rationale behind technique selection, detailed experimental protocols, and the interpretation of complex datasets. This document is intended to serve as a practical reference for researchers, chemists, and quality control specialists working with substituted thioamides.

Introduction and Strategic Importance

Thioamides, the sulfur analogs of amides, are a class of compounds with diverse biological activities, including antibacterial, antifungal, and anticancer properties.[1][2] The replacement of the amide oxygen with sulfur alters the electronic properties, hydrogen bonding capabilities, and steric profile of the molecule, often leading to unique pharmacological effects.[3] this compound, a derivative of the common analgesic Ethenzamide (2-ethoxybenzamide)[4][5], represents a scaffold of interest for exploring new therapeutic avenues.

Accurate characterization is the bedrock of chemical research and drug development. It ensures that the biological or material properties observed are attributable to the molecule of interest and not to impurities or an incorrectly identified structure. This guide outlines a multi-technique approach, leveraging the strengths of spectroscopy and crystallography to build a complete and validated profile of this compound.

Foundational Step: Synthesis and Purification

Before any characterization can begin, a pure sample of the target compound must be synthesized. A common and effective method for the synthesis of thioamides is the thionation of the corresponding amide using a thionating agent.

Synthetic Rationale: The conversion of the carbonyl group (C=O) in 2-ethoxybenzamide to a thiocarbonyl group (C=S) is typically achieved using phosphorus-based sulfur-transfer reagents. Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) in a dry, high-boiling solvent like toluene or dioxane are standard choices for this transformation. The reaction proceeds via a [2+2] cycloaddition mechanism.

Protocol: Synthesis of this compound

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2-ethoxybenzamide (1 equivalent).

-

Solvent: Add anhydrous toluene or dioxane via syringe.

-

Thionation: Add Lawesson's reagent (0.5-0.6 equivalents) portion-wise. The reaction is often exothermic.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Quench carefully with a saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product is then purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure this compound.

Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure, bonding, and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and stereochemistry of atoms.

Expertise & Causality: For this compound, ¹H NMR is used to confirm the presence and connectivity of the ethoxy group (a characteristic ethyl pattern of a quartet and a triplet), the arrangement of protons on the aromatic ring, and the protons of the primary thioamide (-NH₂). ¹³C NMR is crucial for confirming the total number of unique carbons and, most importantly, for identifying the thiocarbonyl carbon (C=S), which has a distinct chemical shift significantly downfield (around 200-210 ppm) compared to its carbonyl (C=O) analog (around 160-170 ppm).[3]

Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for thioamides as it helps in observing the exchangeable NH₂ protons.

-

¹H NMR Acquisition: Acquire a standard proton spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, more scans (e.g., 1024 or more) and a longer relaxation delay may be required.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Expected NMR Data Summary

| Technique | Assignment | Expected Chemical Shift (δ) ppm | Multiplicity |

| ¹H NMR | -O-CH₂-CH₃ | ~1.4 | Triplet (t) |

| -O-CH₂-CH₃ | ~4.1 | Quartet (q) | |

| Aromatic C-H | ~6.9 - 7.8 | Multiplets (m) | |

| -CS-NH₂ | ~7.5 - 9.5 (broad) | Singlet (br s) | |

| ¹³C NMR | -O-CH₂-CH₃ | ~15 | C |

| -O-CH₂-CH₃ | ~64 | CH₂ | |

| Aromatic C-H | ~110 - 135 | CH | |

| Aromatic C-O / C-CSNH₂ | ~130 / ~157 | C | |

| -C=S | ~200 - 205 | C |

Note: Chemical shifts are predictive and can vary based on solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Expertise & Causality: For this molecule, IR spectroscopy confirms the conversion of the amide to the thioamide. The strong C=O stretching band of the starting material (typically ~1650 cm⁻¹) will be absent.[6] Instead, a series of complex bands characteristic of the thioamide group will appear. These include N-H stretching vibrations for the primary amine (~3100-3400 cm⁻¹), C-N stretching (the "B band," often strong, around 1400-1600 cm⁻¹), and vibrations with a significant C=S stretching contribution (often found in the 700-1120 cm⁻¹ range).[3][7] The C=S bond vibration is often coupled with other vibrations and can be weaker and broader than a C=O stretch, making its assignment complex.[1][8]

Protocol: Attenuated Total Reflectance (ATR) IR

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean and perform a background scan to capture the spectrum of the ambient environment.

-

Sample Application: Place a small amount of the solid purified product directly onto the ATR crystal.

-

Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Scan the sample over the typical mid-IR range (4000-400 cm⁻¹). Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

Cleaning: Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) after analysis.

Expected IR Absorption Data

| Wavenumber (cm⁻¹) | Vibrational Assignment | Expected Intensity |

| 3300 - 3100 | N-H stretching of -CSNH₂ | Medium-Strong |

| 3050 - 3000 | Aromatic C-H stretching | Medium-Weak |

| 2980 - 2850 | Aliphatic C-H stretching (ethoxy) | Medium |

| ~1600, ~1480 | Aromatic C=C stretching | Medium |

| 1400 - 1600 | "B band" (mixed C-N stretch, N-H bend) | Strong |

| ~1250 | Aryl-O-C stretching | Strong |

| 700 - 1120 | "G band" (significant C=S stretch contribution) | Medium |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Expertise & Causality: For this compound (C₉H₁₁NOS), the expected monoisotopic mass is approximately 181.06 Da. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring this mass to within a few parts per million. Under electron ionization (EI), the molecule will form a molecular ion (M⁺˙), and the subsequent fragmentation pattern can provide structural proof. Expected fragmentation pathways include the loss of the ethyl group from the ether, cleavage of the ethoxy group, and fragmentation of the thioamide side chain.

Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or by GC-MS if the compound is sufficiently volatile and thermally stable.

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.

Expected Mass Spectrometry Data

| m/z Value | Proposed Fragment Identity | Notes |

| ~181 | [C₉H₁₁NOS]⁺˙ | Molecular Ion (M⁺˙) |

| ~152 | [M - C₂H₅]⁺ | Loss of the ethyl radical |

| ~136 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical |

| ~122 | [C₇H₆S]⁺˙ | Resulting from cleavage of C-C bond |

| ~94 | [C₆H₆O]⁺˙ | Phenol radical cation from rearrangement |

Definitive Structure Elucidation: X-Ray Crystallography

While spectroscopic methods provide powerful evidence for a proposed structure, single-crystal X-ray crystallography provides unambiguous, definitive proof of the molecular structure and its arrangement in the solid state.[9]

Expertise & Causality: This technique determines the precise three-dimensional coordinates of every non-hydrogen atom in the molecule. It yields exact bond lengths, bond angles, and torsional angles, confirming connectivity and conformation.[10] Furthermore, it reveals intermolecular interactions, such as the hydrogen bonding networks that are characteristic of primary thioamides, which dictate the crystal packing.[11][12]

Protocol: Single-Crystal X-Ray Diffraction

-

Crystal Growth: Grow diffraction-quality single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

-

Crystal Mounting: Select a suitable crystal under a microscope and mount it on a goniometer head.[12]

-

Data Collection: Place the mounted crystal in a diffractometer. A stream of cold nitrogen (typically 100 K) is used to minimize thermal motion. The crystal is then irradiated with a monochromatic X-ray beam (e.g., Mo-Kα, λ = 0.71073 Å), and the diffraction pattern is collected on a detector as the crystal is rotated.[11][12]

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. The initial structure is solved using direct methods or Patterson methods. The atomic positions and their displacement parameters are then refined against the experimental data to generate the final, precise molecular structure.

Expected Crystallographic Data Summary

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Z | Number of molecules per unit cell |

| Key Bond Lengths | C=S, C-N, C(aryl)-C(S) |

| Key Bond Angles | Angles defining the geometry of the thioamide group |

| Hydrogen Bonds | Donor-Acceptor distances and angles (e.g., N-H···S) |

Data Integration and Visualization

A multi-technique approach provides a self-validating system for characterization. The data from each experiment should be consistent and complementary.

Workflow for Comprehensive Characterization

Caption: Workflow for the synthesis and characterization of this compound.

Relationship Between Structure and Spectroscopic Data

Caption: Correlation of molecular fragments with their key spectroscopic signals.

Conclusion

The comprehensive characterization of this compound requires a synergistic application of multiple analytical techniques. NMR and IR spectroscopy confirm the functional groups and connectivity, mass spectrometry validates the molecular weight and elemental composition, and X-ray crystallography provides definitive, high-resolution structural proof. Following the rigorous protocols outlined in this guide ensures data integrity and provides the solid analytical foundation necessary for advancing a compound through the research and development pipeline.

References

-

Suzuki, I. (1962). Infrared Spectra and Normal Vibrations of Thioamides. I. Thioformamide. Bulletin of the Chemical Society of Japan. Available at: [Link]

-

Jensen, K. A., & Nielsen, P. H. (1966). Infrared Spectra of Thioamides and Selenoamides. Acta Chemica Scandinavica. Available at: [Link]

-

Geoffrey, R. A., & Smith, J. S. (1965). Spectroscopic studies of thioamides. I. The infrared spectrum of cyanothioformamide. Australian Journal of Chemistry. Available at: [Link]

-

Tonge, P. J., & Killer, K. M. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. ACS Chemical Biology. Available at: [Link]

-

Deren, A., et al. (2021). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design. Available at: [Link]

-

Stojanovska, E., et al. (2018). INFRARED SPECTROSCOPY CHARACTERIZATION OF THE OXIDATION PRODUCTS OF THIOBENZANILIDE. Journal of Hygienic Engineering and Design. Available at: [Link]

-

Deren, A., et al. (2021). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. PMC - NIH. Available at: [Link]

-

Li, Y., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances. Available at: [Link]

-

Kuhnen, S., et al. (2023). Sterically crowded thioamides: deviations from planarity as determined by X-ray structure analyses and quantum chemical calculations. Structural Chemistry. Available at: [Link]

-

PubChem. (n.d.). 2-Ethoxybenzamide. National Center for Biotechnology Information. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

-

Hameed, A., et al. (2022). X-ray crystallographic structures of 3a and 3d. ResearchGate. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information Carboxamide carbonyl-ruthenium(II) complexes. Available at: [Link]

-

ResearchGate. (n.d.). 13C NMR spectra of en dissolved in D2O before (red trace) and after... ResearchGate. Available at: [Link]

-

Foks, H., & Pawełczak, K. (2001). Chemical structure - biological activity relationship in the group of benzamide compounds II. Farmaco. Available at: [Link]

-

Rana, M., et al. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents. ACS Omega. Available at: [Link]

-

NIST. (n.d.). Benzene, ethoxy-. NIST WebBook. Available at: [Link]

-

Sridhar, M., et al. (2015). Synthesis and correlation analysis of spectral data of some (E)-2-benzylidenehydrazine carbothioamides. World Scientific News. Available at: [Link]

-

Al-Jbouri, F. A. A., et al. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies. Available at: [Link]

-

Zaib, S., et al. (2022). Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors. Molecules. Available at: [Link]

-

Chinnaraja, D., & Rajalakshmi, R. (2014). Synthesis, spectral studies, in vitro and molecular docking studies of novel hydrazinyl carbothioamide derivatives. Journal of Saudi Chemical Society. Available at: [Link]

-

McMaster Demystifying Medicine. (2022). What is X-Ray Crystallography? YouTube. Available at: [Link]

-

Kuck, D. (1998). Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations. Mass Spectrometry Reviews. Available at: [Link]

-

Demchuk, O. M., et al. (2022). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide. Molecules. Available at: [Link]

-

Bae, S. Y., et al. (2016). Mass spectral studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane. Defense Technical Information Center. Available at: [Link]

-

Errecalde, M. L., et al. (2010). Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N-functionalized alkyl 3,4-pyridinedicarboximides. ARKIVOC. Available at: [Link]

-

Peng, C., et al. (2010). Chemical synthesis and characterization of two α4/7-conotoxins. Acta Biochimica et Biophysica Sinica. Available at: [Link]

-

Zhang, Y., et al. (2011). Synthesis, characterization and ethylene oligomerization behavior of 2-benzoimidazol-8-ethoxyquinolylnickel dihalides. Dalton Transactions. Available at: [Link]

-

Sriram, R., et al. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. Symbiosis Online Publishing. Available at: [Link]

-

El-Gammal, O. A. (2010). Synthesis, characterization, molecular modeling and antimicrobial activity of 2-(2-(ethylcarbamothioyl)hydrazinyl)-2-oxo-N-phenylacetamide copper complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

Sources

- 1. eprints.unite.edu.mk [eprints.unite.edu.mk]

- 2. Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Ethoxybenzamide | C9H11NO2 | CID 3282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. rsc.org [rsc.org]

- 7. scispace.com [scispace.com]

- 8. academic.oup.com [academic.oup.com]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution - PMC [pmc.ncbi.nlm.nih.gov]

"spectroscopic data of 2-Ethoxybenzene-1-carbothioamide"

An In-depth Technical Guide: Spectroscopic Data of 2-Ethoxybenzene-1-carbothioamide

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic signature of this compound (CAS: 725702-35-2), a molecule of interest in synthetic and medicinal chemistry. Due to the limited availability of published experimental spectra for this specific compound, this document leverages a first-principles approach, combining data from structurally analogous compounds, predictive tools, and established spectroscopic principles. It is designed to serve as an authoritative reference for researchers in compound verification, quality control, and structural elucidation. The guide details anticipated data for Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), complete with detailed protocols for data acquisition.

Molecular Structure and Physicochemical Properties

This compound is an aromatic thioamide featuring an ethoxy substituent at the ortho position of the benzene ring. The thioamide functional group (-(C=S)NH₂) is a critical isostere for amides in drug design, often modulating properties like cell permeability, metabolic stability, and receptor binding. Understanding its structural and electronic properties through spectroscopy is fundamental for its application.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₁NOS | [1] |

| Molecular Weight | 181.25 g/mol | [1] |

| Monoisotopic Mass | 181.05614 Da | [2] |

| CAS Number | 725702-35-2 | [1] |

| Predicted XlogP | 1.8 | [2] |

| SMILES | CCOC1=CC=CC=C1C(=S)N | [2] |

| InChIKey | FUQRHZQJAIHJQB-UHFFFAOYSA-N |[2] |

Plausible Synthesis and Analytical Workflow

A logical synthetic route provides context for potential impurities and validates the analytical approach. A common method for synthesizing substituted ethoxybenzenes is the Williamson ether synthesis.[3][4][5][6][7] The subsequent conversion of a nitrile or amide to a thioamide would yield the target compound. The analytical workflow ensures unambiguous identification.

Sources

- 1. scbt.com [scbt.com]

- 2. PubChemLite - this compound (C9H11NOS) [pubchemlite.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. francis-press.com [francis-press.com]

An In-depth Technical Guide to the Solubility of Thiobenzamides: A Case Study on Ethionamide

DISCLAIMER: Initial research for "2-Ethoxybenzene-1-carbothioamide" revealed a significant lack of publicly available scientific literature regarding its solubility and other physicochemical properties. The compound is listed in chemical supplier databases, indicating its existence, but it is not well-characterized in peer-reviewed studies. Conversely, the structurally related and similarly named compound, Ethionamide (2-ethylpyridine-4-carbothioamide) , is a well-documented pharmaceutical agent with extensive research into its solubility. This guide will, therefore, use Ethionamide as a comprehensive case study to explore the principles, determination, and enhancement of thiobenzamide solubility. The methodologies and theoretical discussions presented herein are directly applicable to the study of novel compounds such as this compound.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical sciences. For a drug to exert its therapeutic effect, it must first be absorbed into the systemic circulation, a process that is often contingent on the drug's ability to dissolve in the physiological fluids of the gastrointestinal tract. Poor aqueous solubility is a major hurdle in drug development, leading to low bioavailability, erratic absorption, and ultimately, potential therapeutic failure.

This guide provides a detailed exploration of the solubility of thiobenzamides, a class of compounds containing a carbothioamide group attached to a benzene or pyridine ring. As our central case study, we will dissect the solubility profile of Ethionamide, a key second-line antitubercular drug. Its challenging solubility profile has necessitated extensive research, making it an excellent model for understanding the theoretical and practical aspects of solubility determination and enhancement.

Physicochemical Properties of Ethionamide

A thorough understanding of a compound's physicochemical properties is fundamental to predicting and interpreting its solubility behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀N₂S | [1] |

| Molecular Weight | 166.24 g/mol | [1] |

| Appearance | Yellow crystalline powder | [1] |

| Melting Point | 164-166 °C (decomposes) | [1] |

| pKa | ~4.37 | [2] |

| LogP (octanol/water) | 0.3699 | [3] |

| BCS Classification | Class II (Low Solubility, High Permeability) | [4][5] |

Causality Behind the Properties:

-

The crystalline structure of Ethionamide contributes to its relatively high melting point and can significantly impact its solubility. The energy required to break the crystal lattice must be overcome by the energy of solvation.

-

The pKa of approximately 4.37 indicates that Ethionamide is a weak base.[6] This is a critical parameter as it dictates how its solubility will change with pH. In acidic environments (pH < pKa), the pyridine nitrogen can become protonated, leading to a significant increase in aqueous solubility.

-

The LogP value of 0.3699 suggests that Ethionamide has a moderate degree of lipophilicity. While this property is favorable for membrane permeability (consistent with its BCS Class II classification), it can limit its solubility in aqueous media.[3]

-

BCS Class II classification formally categorizes Ethionamide as a drug with low solubility and high permeability.[4][5] This classification immediately signals to formulation scientists that solubility enhancement strategies will be crucial for achieving adequate bioavailability.

Qualitative and Quantitative Solubility Profile of Ethionamide

Ethionamide exhibits a wide range of solubilities in different solvents, a characteristic that is exploited in both its analysis and formulation.

| Solvent | Qualitative Description | Quantitative Data (approx.) | Source(s) |

| Water | Practically insoluble / Very sparingly soluble | < 1 mg/mL; ~0.84 mg/mL | [1][4][7] |

| Ethanol | Soluble / Sparingly soluble | 17 mg/mL | [3][8] |

| Methanol | Soluble / Sparingly soluble | Soluble | [1][3] |

| DMSO | Soluble | ≥7.65 mg/mL; up to 100 mg/mL | [8][9][10] |

| Ether | Practically insoluble / Very sparingly soluble | Very sparingly soluble | [1][3] |

| Chloroform | Slightly soluble | Slightly soluble | [1] |

| Pyridine | Freely soluble | Freely soluble | [1] |

| Propylene Glycol | Sparingly soluble | Sparingly soluble | [1] |

| Hot Acetone | Soluble | Soluble | [1] |

| Dichloroethane | Soluble | Soluble | [1] |

Expert Insights: The poor aqueous solubility of Ethionamide (<1 mg/mL) is the primary driver for its classification as a BCS Class II drug and the main challenge in its oral formulation.[1][4] Its solubility in organic solvents like DMSO and ethanol is significantly higher, which is a key consideration for in vitro assays and the preparation of stock solutions for experimental work.[8][10]

Methodologies for Solubility Determination

Accurate determination of solubility is a critical step in pre-formulation studies. Two primary types of solubility are measured: thermodynamic and kinetic.

Thermodynamic Solubility: The Gold Standard

Thermodynamic, or equilibrium, solubility is the true measure of a compound's solubility at saturation in a given solvent at a specific temperature, where the solid and dissolved forms are in equilibrium. The shake-flask method is the most common approach for this determination.[11][12]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Preparation: Add an excess amount of the solid compound (e.g., Ethionamide) to a known volume of the desired solvent (e.g., phosphate buffer pH 7.4) in a sealed container (e.g., glass vial). The excess solid is crucial to ensure that equilibrium is reached.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to allow the system to reach equilibrium.[11]

-

Phase Separation: Separate the undissolved solid from the solution. This is a critical step and can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately determine the concentration of the dissolved compound in the clear supernatant or filtrate. This is typically done using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

Diagram of Thermodynamic Solubility Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility: High-Throughput Screening

Kinetic solubility is a measure of how quickly a compound dissolves and whether it remains in solution under specific, non-equilibrium conditions. It is often used in early drug discovery for high-throughput screening because it is faster than thermodynamic solubility determination.[12][13] The process typically involves dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer. The concentration at which precipitation is first observed is the kinetic solubility.[14]

Experimental Protocol: UV-Vis Spectrophotometry for Ethionamide Quantification

This protocol is suitable for quantifying Ethionamide in the clear filtrate/supernatant from a solubility experiment.

-

Instrument Setup: Use a calibrated UV-Vis spectrophotometer. Set the wavelength to the maximum absorbance (λmax) for Ethionamide, which is approximately 288 nm in phosphate buffer (pH 7.4).[15][16]

-

Standard Curve Preparation:

-

Prepare a stock solution of Ethionamide of known concentration (e.g., 1 mg/mL) in a suitable solvent in which it is freely soluble (e.g., methanol or DMSO).

-

Create a series of standard solutions by serially diluting the stock solution with the same solvent used in the solubility experiment (e.g., phosphate buffer pH 7.4). A typical concentration range for the standard curve might be 2-20 µg/mL.[15][16]

-

Measure the absorbance of each standard at 288 nm, using the experimental solvent as a blank.

-

Plot a calibration curve of absorbance versus concentration and determine the linear regression equation (y = mx + c).

-

-

Sample Analysis:

-

Take the clear supernatant/filtrate from the solubility experiment and dilute it with the experimental solvent to fall within the linear range of the standard curve.

-

Measure the absorbance of the diluted sample at 288 nm.

-

-

Calculation: Use the linear regression equation from the standard curve to calculate the concentration of the diluted sample. Multiply by the dilution factor to determine the original solubility of Ethionamide in the solvent.

Diagram of UV-Vis Quantification Workflow

Caption: Workflow for UV-Vis Spectrophotometric Quantification.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Ethionamide Quantification

HPLC offers greater specificity and sensitivity than UV-Vis spectrophotometry, making it ideal for complex matrices or when metabolites may be present.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[17][18]

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of an organic solvent and an aqueous buffer is typical. Examples include acetonitrile and 0.05% trifluoroacetic acid (30:70 v/v) or methanol and water (40:60 v/v).[18][19]

-

Flow Rate: A flow rate of 1.0 mL/min is often employed.[18]

-

Detection: UV detection at a wavelength between 267-291 nm.[17][20]

-

Injection Volume: 20 µL.

-

-

Standard and Sample Preparation: Prepare standard solutions and dilute the experimental samples as described in the UV-Vis protocol. Ensure the final solvent for both standards and samples is compatible with the mobile phase.

-

Analysis: Inject the standards to establish a calibration curve based on peak area versus concentration. Then, inject the prepared samples and quantify the Ethionamide concentration using the calibration curve.

Strategies for Solubility Enhancement

Given its poor aqueous solubility, significant research has focused on enhancing the dissolution rate and solubility of Ethionamide. These strategies are broadly applicable to other BCS Class II compounds.

Salt Formation

For ionizable drugs like Ethionamide (a weak base), forming a salt is a highly effective method to increase solubility.[21] The principle lies in creating a salt form that has weaker crystal lattice energy and better interaction with water compared to the free base.

Case Study: Ethionamide-Phthalate Salt

-

Rationale: Phthalic acid, a dicarboxylic acid, can act as a proton donor to the basic pyridine nitrogen of Ethionamide.[6] This proton transfer creates an ionic pair, forming the ethionamide-phthalate salt.

-

Methodology: The salt was prepared by a slow evaporation technique, dissolving equimolar amounts of Ethionamide and phthalic acid in methanol.[6]

-

Results: Dissolution studies in a simulated physiological buffer (pH 6.8, 37°C) showed a significant improvement.

-

Mechanism: The formation of the salt, stabilized by strong N-H⁺···O⁻ hydrogen bonds, modifies the crystal lattice energy and enhances the hydrophilicity of the compound, leading to improved solubility.[6]

Cocrystal Formation

Cocrystallization is another powerful crystal engineering technique used to improve the physicochemical properties of drugs. A cocrystal consists of the active pharmaceutical ingredient (API) and a coformer (a benign molecule) in a stoichiometric ratio within the same crystal lattice.[23]

Case Study: Ethionamide-Dicarboxylic Acid Cocrystals/Salts

-

Rationale: Dicarboxylic acids (e.g., oxalic acid, glutaric acid) are excellent candidates for forming cocrystals or salts with Ethionamide due to their ability to form robust hydrogen bonds.

-

Methodology: Cocrystals and salts were prepared using liquid-assisted grinding.[4]

-

Results: An Ethionamide-oxalate (ETH-OA) salt exhibited the highest dissolution enhancement.

-

The dissolution of the ETH-OA salt was 25 times greater than that of pure Ethionamide.[4]

-

-

Mechanism: The formation of new crystalline structures with different intermolecular interactions alters the energy required to break the crystal lattice, thereby improving the dissolution and solubility profiles.[24]

Conclusion and Future Directions

The solubility of a thiobenzamide, as exemplified by the extensive research on Ethionamide, is a multifaceted property governed by its intrinsic physicochemical characteristics. While Ethionamide's poor aqueous solubility presents a significant challenge, this guide has demonstrated that a systematic approach involving thorough characterization and the application of crystal engineering principles can lead to substantial improvements. The methodologies for determining both thermodynamic and kinetic solubility, coupled with powerful analytical techniques like HPLC and UV-Vis spectrophotometry, provide the necessary tools for researchers in drug development.

For novel compounds like this compound, the path forward is clear. The principles and experimental protocols detailed in this guide offer a robust framework for its initial characterization. By determining its physicochemical properties, measuring its baseline solubility, and exploring solubility enhancement techniques such as salt and cocrystal formation, researchers can effectively navigate the challenges posed by poor solubility and unlock the therapeutic potential of new chemical entities.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2761171, Ethionamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Pharmaceutical salts of ethionamide with GRAS counter ion donors to enhance the solubility. Retrieved from [Link]

-

ResearchGate. (n.d.). A new coamorphous ethionamide with enhanced solubility: Preparation, characterization, in silico pharmacokinetics, and controlled release by encapsulation. Retrieved from [Link]

-

ResearchGate. (n.d.). Ethionamide solubility in twelve solvents at saturation: Thermodynamic analysis, solvent effect and molecular simulation. Retrieved from [Link]

-

ResearchGate. (n.d.). A cocrystal for effectively reducing the hepatotoxicity of ethionamide. Retrieved from [Link]

-

OUCI. (n.d.). Ethionamide solubility in twelve solvents at saturation: Thermodynamic analysis, solvent effect and molecular simulation. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Pharmaceutical salts of ethionamide with GRAS counter ion donors to enhance the solubility. Retrieved from [Link]

-

ResearchGate. (n.d.). A Novel Ethionamide-Phthalic Acid Salt with Improved Dissolution for Tuberculosis Therapy: Insights from Structural, Spectroscopic, and DFT-Periodic Calculations Analyses. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Trecator (ethionamide tablets, USP) Tablets Rx only. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Recent advances in improving oral drug bioavailability by cocrystals. PMC. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Trecator® (ethionamide tablets, USP) Tablets. Retrieved from [Link]

-

ACS Publications. (2023). Using Salt Cocrystals to Improve the Solubility of Niclosamide. Crystal Growth & Design. Retrieved from [Link]

-

PubMed. (n.d.). In vitro solubility assays in drug discovery. Retrieved from [Link]

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Ethionamide solubility in twelve solvents at saturation: Thermodynamic analysis, solvent effect and molecular simulation. Retrieved from [Link]

-

IT Medical Team. (2017). Validated UV-Spectrophotometric Method for the Ethionamide Estimation in Bulk, Tablet and Nanoparticles. Retrieved from [Link]

-

ResearchGate. (2017). Validated UV-Spectrophotometric Method for the Ethionamide Estimation in Bulk, Tablet and Nanoparticles. Retrieved from [Link]

-

ResearchGate. (n.d.). Development and validation of a RP-HPLC method for the quantitation of ethionamide in pharmaceutical dosage forms. Retrieved from [Link]

-

ACS Publications. (2025). A Novel Ethionamide-Phthalic Acid Salt with Improved Dissolution for Tuberculosis Therapy. Crystal Growth & Design. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). An improved HPLC method for the determination of Ethionamide in Serum. Retrieved from [Link]

-

EPrints@NIRT. (n.d.). Simple and Rapid High Pressure Liquid Chromatography Method for Estimation of Ethionamide in Plasma. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

PubMed. (2007). Salt formation to improve drug solubility. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Validated UV-Spectrophotometric Method for the Ethionamide Estimationin Bulk, Tablet and Nanoparticles. Retrieved from [Link]

-

JOCPR. (n.d.). Determination of ethionamide in pharmaceutical preparations by visible spectrophotometry employing two sulphonphthalein dyes. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PHARMACOKINETICS OF ETHIONAMIDE DELIVERED IN SPRAY DRIED MICROPARTICLES TO THE LUNGS OF GUINEA PIGS. PMC. Retrieved from [Link]

-

Asian Journal of Research in Pharmaceutical Sciences. (2016). Development of a Validated RP-HPLC Method for Estimation of Ethionamide in Spiked Human Plasma with UV Detection. Retrieved from [Link]

-

ResearchGate. (2016). Analytical stability indicating HPLC method for an anti-tuberculosis drug ethionamide in raw material and pharmaceutical dosage forms. Retrieved from [Link]

-

(n.d.). UV-VIS SPECTROPHOTOMETRIC DETERMINATIONS OF SELECTED ELEMENTS IN MODELLED AQUEOUS SOLUTIONS. Retrieved from [Link]

Sources

- 1. Ethionamide | C8H10N2S | CID 2761171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethionamide CAS#: 536-33-4 [m.chemicalbook.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. PHARMACOKINETICS OF ETHIONAMIDE DELIVERED IN SPRAY DRIED MICROPARTICLES TO THE LUNGS OF GUINEA PIGS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. apexbt.com [apexbt.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. enamine.net [enamine.net]

- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sygnaturediscovery.com [sygnaturediscovery.com]

- 14. Aqueous Solubility Assay - Enamine [enamine.net]

- 15. itmedicalteam.pl [itmedicalteam.pl]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. ajpsonline.com [ajpsonline.com]

- 19. researchgate.net [researchgate.net]

- 20. eprints.nirt.res.in [eprints.nirt.res.in]

- 21. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Recent advances in improving oral drug bioavailability by cocrystals - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Putative Mechanism of Action of 2-Ethoxybenzene-1-carbothioamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The mechanism of action for 2-Ethoxybenzene-1-carbothioamide is not extensively documented in publicly available scientific literature. This guide, therefore, presents a scientifically plausible, hypothetical mechanism of action based on the structural characteristics of the molecule and the known activities of structurally related compounds. The proposed pathways and experimental protocols are intended to serve as a framework for future investigation.

Introduction: Unveiling the Potential of this compound

This compound, a molecule with the chemical formula C9H11NOS[1], belongs to the carbothioamide class of compounds. While its specific biological activities are not yet fully elucidated, the presence of the carbothioamide functional group suggests potential therapeutic applications. Carbothioamide derivatives have been explored for a range of biological activities, including inhibition of enzymes like carbonic anhydrase II and 15-lipoxygenase[2]. This guide proposes a putative mechanism of action for this compound as a modulator of inflammatory pathways, a hypothesis grounded in the known functions of similar chemical entities.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| This compound | 725702-35-2 | C9H11NOS | 181.25 g/mol |

A Proposed Mechanism of Action: Inhibition of Pro-inflammatory Pathways

Based on its structural features, we hypothesize that this compound acts as an inhibitor of key enzymes involved in the inflammatory cascade. The proposed primary targets are cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes pivotal in the synthesis of prostaglandins and leukotrienes, respectively.

Dual Inhibition of COX-2 and 5-LOX

The rationale for this dual-inhibitor hypothesis stems from the molecule's ability to potentially bind to the active sites of both enzymes. The ethoxybenzene group may confer lipophilicity, facilitating cell membrane permeability, while the carbothioamide moiety could engage in crucial interactions within the enzyme's active site.

Figure 1: Proposed dual inhibitory action of this compound on COX-2 and 5-LOX pathways.

Downstream Effects on Inflammatory Signaling

By inhibiting COX-2 and 5-LOX, this compound would effectively reduce the production of pro-inflammatory mediators. This would lead to a dampening of the inflammatory response, characterized by decreased vasodilation, reduced immune cell infiltration, and alleviation of pain.

Experimental Validation of the Proposed Mechanism

To rigorously test this hypothesis, a multi-faceted experimental approach is necessary. The following protocols outline a logical progression from in vitro enzyme assays to cell-based and potential in vivo studies.

In Vitro Enzyme Inhibition Assays

Objective: To determine the direct inhibitory effect of this compound on purified COX-2 and 5-LOX enzymes.

Protocol:

-

Enzyme Preparation: Obtain commercially available, purified human recombinant COX-2 and 5-LOX enzymes.

-

Assay Setup:

-

Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the enzyme, the respective substrate (arachidonic acid), and the test compound at various concentrations.

-

Include positive controls (known COX-2 and 5-LOX inhibitors) and negative controls (vehicle only).

-

-

Detection: Use commercially available colorimetric or fluorometric assay kits to measure the enzymatic activity.

-

Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values for this compound against both enzymes.

| Parameter | Hypothetical Value | Significance |

| COX-2 IC50 | 5.2 µM | Indicates potency of inhibition. |

| 5-LOX IC50 | 8.7 µM | Indicates potency of inhibition. |

| Selectivity Index (COX-1/COX-2) | >100 | Suggests lower gastrointestinal side effects. |

Cell-Based Assays for Anti-inflammatory Activity

Objective: To assess the ability of this compound to suppress the production of inflammatory mediators in a cellular context.

Protocol:

-

Cell Culture: Use a relevant cell line, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

-

Treatment:

-

Pre-treat the cells with varying concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS to induce an inflammatory response.

-

-

Measurement of Inflammatory Mediators:

-

Collect the cell culture supernatant after 24 hours.

-

Quantify the levels of prostaglandin E2 (PGE2) and leukotriene B4 (LTB4) using ELISA kits.

-

-

Data Analysis: Determine the dose-dependent reduction in PGE2 and LTB4 production.

Figure 2: Workflow for cell-based anti-inflammatory activity assay.

Plausible Synthetic Route: Williamson Ether Synthesis

A plausible and efficient method for the synthesis of the ethoxybenzene precursor to this compound is the Williamson ether synthesis. This reaction involves the reaction of an alkoxide with a primary alkyl halide[3][4].

Reaction Scheme:

-

Formation of Sodium Phenoxide: Phenol is deprotonated by a strong base, such as sodium hydroxide, to form sodium phenoxide.

-

Nucleophilic Substitution: The phenoxide ion then acts as a nucleophile, attacking an ethyl halide (e.g., ethyl iodide) in an SN2 reaction to form ethoxybenzene[3][5].

-